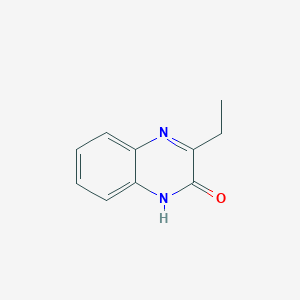

3-Ethylquinoxalin-2(1H)-one

Overview

Description

3-Ethylquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound with a quinoxaline backbone substituted by an ethyl group at the 3-position. It serves as a versatile intermediate in organic synthesis due to its reactive ethyl moiety, which can undergo functionalization into diverse groups (e.g., bromoethyl, acetyl, azidoethyl) . Its synthesis typically involves the condensation of o-phenylenediamine with ethyl 2-oxobutanoate via a Grignard reaction pathway . The compound has been explored for applications in anti-biofilm agents, photocycloaddition reactions, and as a precursor for macroheterocyclic systems .

Preparation Methods

Phosphonium Ylide Alkylation: A High-Yielding One-Pot Strategy

The most extensively documented method for synthesizing 3-ethylquinoxalin-2(1H)-one employs phosphonium ylides as alkylating agents. In a landmark study, Peng et al. developed a one-pot protocol that combines 1-methylquinoxalin-2(1H)-one with ethyltriphenylphosphonium bromide in the presence of potassium bicarbonate (KHCO₃) and toluene under reflux conditions . The reaction proceeds via in situ generation of the ylide from ethyl bromide and triphenylphosphine, followed by nucleophilic attack at the C3 position of the quinoxalinone core.

Reaction Mechanism and Conditions

The ylide (generated from ethyl bromide and Ph₃P) acts as a strong base, deprotonating the quinoxalinone at C3 to form a resonance-stabilized enolate. Subsequent alkylation with the ethyl group proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent toluene at 110°C. KHCO₃ serves a dual role: neutralizing HBr byproducts and maintaining a mildly basic environment to stabilize the enolate intermediate .

Key Experimental Parameters

-

Reagents : 1-methylquinoxalin-2(1H)-one (1 equiv), ethyltriphenylphosphonium bromide (3 equiv), KHCO₃ (3 equiv)

-

Solvent : Toluene (0.1 M concentration)

-

Temperature : 110°C (reflux)

-

Reaction Time : 24 hours

Mechanistic and Kinetic Insights

Kinetic Isotope Effect (KIE) Studies

Deuterium labeling experiments conducted by Peng et al. revealed a primary KIE (kH/kD = 5.2) when using trideuteromethylphosphonium bromide, confirming that deprotonation at C3 is the rate-determining step . This underscores the importance of base strength and solvent polarity in facilitating enolate formation.

Solvent and Base Optimization

Comparative trials with solvents such as DMF, THF, and acetonitrile showed toluene’s superiority, likely due to its high boiling point and ability to stabilize charged intermediates without participating in side reactions . Substituting KHCO₃ with stronger bases (e.g., KOtBu) led to decomposition, while weaker bases (NaHCO₃) resulted in incomplete conversion .

Experimental Challenges and Solutions

Byproduct Formation

The primary byproduct, 3-methylquinoxalin-2(1H)-one, arises from residual methylphosphonium salts or incomplete ethylation. Strategies to mitigate this include:

-

Excess Alkylating Agent : Using 3.5 equivalents of ethyltriphenylphosphonium bromide

-

Extended Reaction Time : 36 hours for substrates with electron-withdrawing groups

Purification Techniques

While flash chromatography remains standard, preparative HPLC (C18 column, MeOH/H₂O gradient) has been employed for analogs with polar substituents, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.

Reduction: Reduction of the keto group can yield 3-ethylquinoxalin-2-ol.

Substitution: The ethyl group at the C3 position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione.

Reduction: 3-Ethylquinoxalin-2-ol.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Ethylquinoxalin-2(1H)-one

The synthesis of this compound has been explored through various methodologies. A notable method involves the condensation of ethyl ortho-aminobenzoate with 1,2-diketones under acidic conditions, yielding good to excellent yields of the target compound. Recent advancements also include photochemical methods that utilize visible light to enhance reaction efficiency and reduce environmental impact.

Table 1: Synthesis Methods for this compound

| Methodology | Reaction Conditions | Yield (%) |

|---|---|---|

| Acidic condensation | Ethyl ortho-aminobenzoate + diketone | 75-90 |

| Photochemical synthesis | Visible light, solvent-free conditions | 85-95 |

| Microwave-assisted synthesis | Microwave irradiation in solvent | 80-92 |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development. Studies have shown its efficacy as an antimicrobial agent, with activity against various bacterial strains. Additionally, it has demonstrated potential as an anti-inflammatory and anticancer agent.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Methicillin | 8 |

| Escherichia coli | 32 | Ampicillin | 16 |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 32 |

Applications in Pharmaceuticals

The unique structure of this compound allows it to interact with various biological targets, making it valuable in pharmaceutical research. Its derivatives have been explored for their potential in treating conditions such as cancer, infections, and inflammation.

Case Study: Anti-Cancer Research

A recent investigation into the anticancer properties of derivatives of this compound revealed significant cytotoxic effects against human cancer cell lines. The study highlighted that modifications at the C3 position enhanced activity against breast cancer cells while maintaining low toxicity to normal cells.

Material Science Applications

Beyond its biological applications, this compound is also being studied for its role in material science. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as precursors for advanced materials due to their electronic properties.

Table 3: Material Properties of Quinoxaline Derivatives

| Property | Value |

|---|---|

| Band Gap (eV) | 2.5 |

| Thermal Stability (°C) | >300 |

| Emission Wavelength (nm) | 450 |

Mechanism of Action

The mechanism of action of 3-Ethylquinoxalin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA, causing disruption of cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Anti-Biofilm Performance (Table 1)

Analysis : Longer alkyl chains (e.g., heptyl) significantly enhance biofilm inhibition due to increased lipophilicity, which improves membrane interaction. The ethyl derivative’s shorter chain limits its bioactivity .

Physicochemical Properties

- Solubility: this compound is soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but less lipophilic than heptyl derivatives .

- 3-Methylquinoxalin-2(1H)-one: Higher water insolubility compared to ethyl, limiting its use in aqueous biological systems .

Biological Activity

3-Ethylquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of ethyl aniline with 1,2-diketones, followed by cyclization. The resulting compound features a quinoxaline core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Numerous studies have documented the anticancer effects of quinoxaline derivatives, including this compound. These compounds exhibit cytotoxicity against various cancer cell lines through different mechanisms:

- Cell Viability Inhibition : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The growth inhibitory concentration (GI50) values for related quinoxaline derivatives range from 28 to 48 µM, indicating a promising potential for further development as anticancer agents .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by stabilizing heat shock proteins (Hsp90 and Hsp70) and degrading cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression. This mechanism disrupts the proliferation of cancer cells without triggering a heat shock response, making it a valuable target for therapeutic intervention .

Enzymatic Inhibition

In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes involved in tumor progression:

- Cyclooxygenase-2 (COX-2) : Some quinoxaline derivatives have demonstrated significant inhibition of COX-2, an enzyme associated with inflammation and cancer progression. This inhibition could contribute to the overall anticancer effects observed with these compounds .

- Lactate Dehydrogenase A (LDHA) : LDHA plays a critical role in the metabolic reprogramming of cancer cells. Inhibitors targeting LDHA can effectively reduce lactate production and promote apoptosis in tumor cells .

Case Study 1: In Vitro Evaluation

A study evaluated the antiproliferative activity of several quinoxaline derivatives, including this compound, against MDA-MB-231 and PC-3 cell lines. The results indicated that compounds with specific substituents on the quinoxaline ring showed enhanced cytotoxicity compared to others. The most active derivatives exhibited GI50 values as low as 28 µM against PC-3 cells, highlighting their therapeutic potential .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | 32 |

| 5b | MCF-7 | 45 |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. The study utilized Western blot analysis to assess protein levels of CDK4, Hsp90, and Hsp70 following treatment with quinoxaline derivatives. Results demonstrated a marked decrease in CDK4 levels alongside increased stability of Hsp90 and Hsp70, suggesting a dual mechanism involving both degradation of cell cycle regulators and stabilization of chaperone proteins .

Q & A

Q. What are the standard synthetic routes for 3-Ethylquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

Basic

The most common synthesis involves alkylation of 3-methylquinoxalin-2(1H)-one using ethyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and tetrabutylammonium bromide as a phase-transfer catalyst. Key steps include:

- Stirring at room temperature for 24 hours to achieve N-alkylation.

- Purification via recrystallization from ethanol, yielding ~90% purity .

Optimization Tips : - Vary reaction time (12–48 hours) to balance yield and byproduct formation.

- Test alternative solvents (e.g., acetonitrile) to reduce DMF-related toxicity.

- Adjust molar ratios (e.g., 1.2 equivalents of K₂CO₃) to improve alkylation efficiency.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic

- NMR : ¹H and ¹³C NMR confirm regioselective alkylation. Key signals include aromatic protons (δ 7.3–8.4 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .

- X-ray Crystallography : Resolves intramolecular C–H···O hydrogen bonds and π-π stacking (centroid distances: 3.446–3.815 Å), critical for understanding stability .

- IR Spectroscopy : Identifies carbonyl stretches (~1667 cm⁻¹) and hydrogen-bonding interactions .

Q. How do π-π interactions and hydrogen bonding influence the crystal packing and stability of this compound?

Advanced

The compound’s crystal structure is stabilized by:

- Intramolecular C–H···O bonds : These reduce conformational flexibility, favoring planar quinoxaline rings .

- Intermolecular π-π stacking : Centroid distances of 3.446–3.815 Å between aromatic rings enhance lattice energy .

- C–H···π contacts : Methyl groups interact with adjacent rings (distances ~2.8 Å), further stabilizing the lattice .

Methodological Insight : Use Mercury or Olex2 software to analyze crystallographic data and quantify non-covalent interactions.

Q. What strategies are effective for functionalizing this compound under mild or green conditions?

Advanced

- Visible-Light-Mediated Decarboxylation : Employ 4CzIPN as an organophotocatalyst with glyoxylic acid acetals under ambient air. This method avoids metal catalysts and achieves 70–85% yields .

- Photochemical [2+2] Cycloaddition : Irradiate at λ = 300 nm in acetone with styrene (20 equivalents) to form azetidine derivatives. Enantioselectivity (86% ee) is achievable using chiral catalysts at -35°C .

Key Considerations : Monitor reaction progress via TLC and optimize light intensity to suppress side reactions.

Q. How can researchers design experiments to evaluate the anti-quorum sensing activity of this compound derivatives?

Advanced

- Biofilm Inhibition Assays :

- Gene Expression Analysis : Use RT-qPCR to assess downregulation of luxR-type quorum-sensing genes.

Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with biofilm reduction rates.

Q. How to resolve contradictions in reported biological activities of quinoxalinone derivatives?

Advanced

- Standardize Assay Conditions : Ensure consistent bacterial strains, growth media, and incubation times. For example, antifungal activity varies with Candida species and incubation temperature .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. phenyl groups) and compare MIC values.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for methodological variability .

Q. What computational methods are suitable for studying the electronic properties of quinoxalinone derivatives?

Advanced

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution.

- Molecular Docking : Simulate interactions with biological targets (e.g., SIRT1 enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

- QSAR Modeling : Train models on PubChem datasets to predict bioactivity based on descriptors like logP and polar surface area .

Q. What are the key considerations when employing this compound in photochemical reactions?

Advanced

- Wavelength Selection : Use λ = 300 nm to excite the quinoxalinone moiety without degrading reactants .

- Solvent Choice : Opt for acetone or DCE to balance solubility and photoreactivity.

- Temperature Control : Maintain -35°C for enantioselective reactions to minimize thermal racemization.

Analysis : Characterize products via chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess .

Properties

IUPAC Name |

3-ethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGIZOIMSCJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344853 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13297-35-3 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.